Cas no 39211-54-6 (4-chloro-3-(difluoromethoxy)aniline)

4-chloro-3-(difluoromethoxy)aniline is a versatile aromatic compound known for its unique chemical properties. It offers enhanced solubility in various organic solvents, facilitating its use in diverse synthetic applications. This compound demonstrates excellent reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chloro and difluoromethoxy substituents provide stability and specific functional groups for further modification, expanding its utility in the chemical industry.
4-chloro-3-(difluoromethoxy)aniline structure
39211-54-6 structure
Product Name:4-chloro-3-(difluoromethoxy)aniline
CAS No:39211-54-6
MF:C7H6ClF2NO
MW:193.578447818756
MDL:MFCD18392561
CID:2825378
PubChem ID:56993526
Update Time:2025-07-14

4-chloro-3-(difluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-3-(difluoromethoxy)aniline
    • CS-0232810
    • 4-Chloro-3-(difluoromethoxy)benzenamine
    • 39211-54-6
    • SCHEMBL17502319
    • 841-856-2
    • AKOS013325785
    • DB-153801
    • MFCD18392561
    • SUVIQAGOOXDQMH-UHFFFAOYSA-N
    • DTXCID50670752
    • A1-28219
    • Benzenamine, 4-chloro-3-(difluoromethoxy)-
    • PBA21154
    • DTXSID30720007
    • EN300-128859
    • MDL: MFCD18392561
    • Inchi: 1S/C7H6ClF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2
    • InChI Key: SUVIQAGOOXDQMH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1OC(F)F)N

Computed Properties

  • Exact Mass: 193.0105978Da
  • Monoisotopic Mass: 193.0105978Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.3Ų

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4-chloro-3-(difluoromethoxy)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:39211-54-6)4-chloro-3-(difluoromethoxy)aniline
Order Number:A1158500
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:46
Price ($):1924.0
Email:sales@amadischem.com

Additional information on 4-chloro-3-(difluoromethoxy)aniline

Chemical Profile of 4-chloro-3-(difluoromethoxy)aniline (CAS No. 39211-54-6)

4-chloro-3-(difluoromethoxy)aniline, identified by its Chemical Abstracts Service (CAS) number 39211-54-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a chloro substituent at the para position and a difluoromethoxy group at the meta position of an aniline core, exhibits unique structural and electronic properties that make it a valuable intermediate in synthetic chemistry.

The molecular structure of 4-chloro-3-(difluoromethoxy)aniline consists of a benzene ring substituted with a chlorine atom at the fourth position and a difluoromethoxy group at the third position, with an amino group (-NH₂) at the first position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of both electron-withdrawing (chloro) and electron-donating (difluoromethoxy) groups creates a balance in the electronic properties of the molecule, which is crucial for its role in medicinal chemistry applications.

In recent years, 4-chloro-3-(difluoromethoxy)aniline has been extensively studied for its potential in drug discovery and development. The compound’s structural features are particularly appealing for designing novel bioactive molecules. For instance, the chloro group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various pharmacophores, while the difluoromethoxy group enhances metabolic stability and bioavailability. These attributes have made it a focal point in synthetic efforts aimed at developing small-molecule inhibitors targeting critical biological pathways.

One of the most compelling aspects of 4-chloro-3-(difluoromethoxy)aniline is its utility in constructing heterocyclic compounds, which are prevalent in many pharmacologically active agents. Researchers have leveraged this intermediate to synthesize derivatives with enhanced binding affinity and selectivity for therapeutic targets. For example, recent studies have demonstrated its application in generating kinase inhibitors, where the modification of the aniline core can fine-tune interactions with protein binding sites. Such modifications are essential for improving drug efficacy while minimizing off-target effects.

The influence of 4-chloro-3-(difluoromethoxy)aniline extends beyond academic research into industrial applications. Pharmaceutical companies have utilized this compound as a key precursor in the synthesis of novel therapeutics under development for various diseases. Its incorporation into drug candidates has shown promise in preclinical models, particularly where modulation of central nervous system (CNS) activity is required. The compound’s ability to cross the blood-brain barrier, combined with its favorable pharmacokinetic profile, positions it as a promising scaffold for next-generation CNS drugs.

From a synthetic chemistry perspective, 4-chloro-3-(difluoromethoxy)aniline offers unique challenges and opportunities. The interplay between the chloro and difluoromethoxy groups necessitates careful optimization of reaction conditions to achieve high yields and purity. Advanced computational methods have been employed to predict optimal synthetic routes, leveraging molecular modeling to guide experimental design. These approaches have not only accelerated the development process but also provided deeper insights into the mechanistic aspects of transformations involving this intermediate.

The environmental impact of 4-chloro-3-(difluoromethoxy)aniline has also been a subject of interest. Efforts to develop greener synthetic methodologies have focused on minimizing waste and reducing energy consumption during production. Catalytic processes have been explored as alternatives to traditional multi-step syntheses, offering improved atom economy and reduced byproduct formation. Such innovations align with broader sustainability goals within the pharmaceutical industry, ensuring that compounds like 4-chloro-3-(difluoromethoxy)aniline are produced responsibly.

Future directions in research involving 4-chloro-3-(difluoromethoxy)aniline include exploring its potential in materials science applications beyond pharmaceuticals. The compound’s electronic properties make it suitable for use in organic semiconductors and optoelectronic devices. By integrating this molecule into functional materials, scientists aim to develop novel technologies with applications ranging from flexible electronics to advanced sensors. This interdisciplinary approach highlights the versatility of 4-chloro-3-(difluoromethoxy)aniline as both a chemical building block and a material science precursor.

In conclusion, 4-chloro-3-(difluoromethoxy)aniline (CAS No. 39211-54-6) represents a significant advancement in synthetic chemistry and drug discovery. Its unique structural features enable diverse applications across multiple scientific domains, from medicinal chemistry to materials engineering. As research continues to uncover new possibilities for this compound, its importance as an intermediate will undoubtedly grow, driving innovation in both academic laboratories and industrial settings.

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Amadis Chemical Company Limited
(CAS:39211-54-6)4-chloro-3-(difluoromethoxy)aniline
A1158500
Purity:99%
Quantity:5g
Price ($):1924.0
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